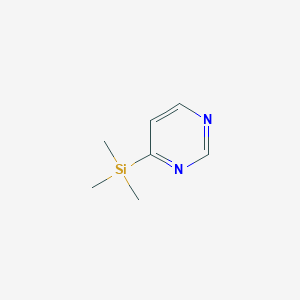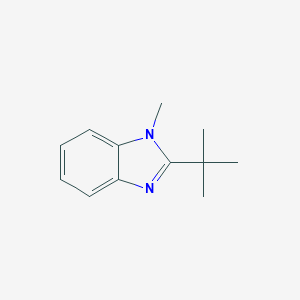
2-Tert-butyl-1-methylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-1-methylbenzimidazole is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. This compound is also known as BMT-1 and has been investigated for its potential applications in various fields of science.
Mechanism Of Action
The mechanism of action of 2-Tert-butyl-1-methylbenzimidazole is not fully understood. However, it has been suggested that this compound may act as a chelating agent, binding to metal ions and forming stable complexes. This property has been exploited in the synthesis of metal complexes for various applications.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2-Tert-butyl-1-methylbenzimidazole have not been extensively studied. However, studies have shown that this compound has low toxicity and does not cause significant adverse effects in laboratory animals.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Tert-butyl-1-methylbenzimidazole in laboratory experiments is its stability and low toxicity. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in aqueous systems.
Future Directions
There are several future directions for research involving 2-Tert-butyl-1-methylbenzimidazole. One potential area of investigation is the development of new metal complexes using this compound as a ligand. These complexes could be studied for their potential applications in catalysis, sensing, and biomedical imaging. Another area of research could involve the use of 2-Tert-butyl-1-methylbenzimidazole as a fluorescent probe for the detection of metal ions in biological systems. This could have important implications for the diagnosis and treatment of metal-related diseases. Overall, the potential applications of 2-Tert-butyl-1-methylbenzimidazole in various fields of science make it an intriguing compound for future research.
Synthesis Methods
The synthesis of 2-Tert-butyl-1-methylbenzimidazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-nitrotoluene with tert-butylamine in the presence of a catalyst. This reaction leads to the formation of the intermediate compound, which is then reduced to 2-Tert-butyl-1-methylbenzimidazole.
Scientific Research Applications
2-Tert-butyl-1-methylbenzimidazole has been investigated for its potential applications in various fields of science. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their biological and catalytic properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
properties
CAS RN |
178394-77-9 |
|---|---|
Product Name |
2-Tert-butyl-1-methylbenzimidazole |
Molecular Formula |
C12H16N2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-tert-butyl-1-methylbenzimidazole |
InChI |
InChI=1S/C12H16N2/c1-12(2,3)11-13-9-7-5-6-8-10(9)14(11)4/h5-8H,1-4H3 |
InChI Key |
HFHHJBNFOGRDMA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1C |
Canonical SMILES |
CC(C)(C)C1=NC2=CC=CC=C2N1C |
synonyms |
1H-Benzimidazole,2-(1,1-dimethylethyl)-1-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



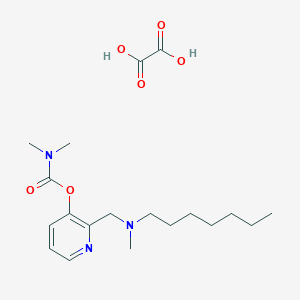
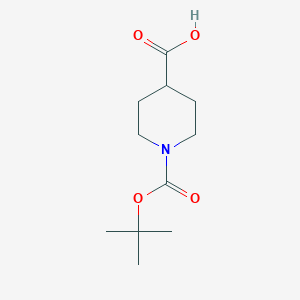
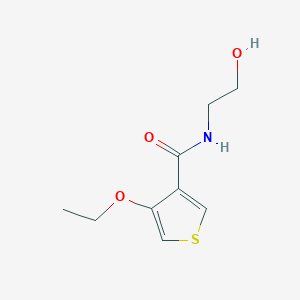
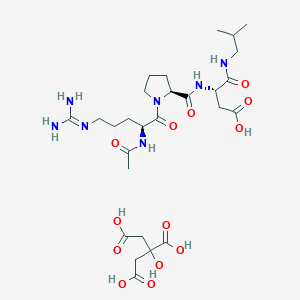


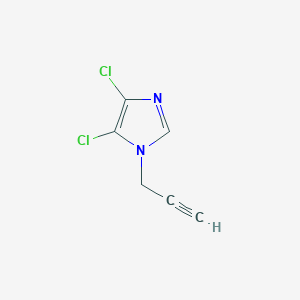
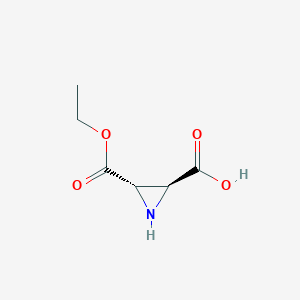

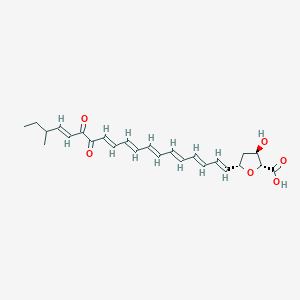
![1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI](/img/structure/B70632.png)

